molecular formula C8H6BrClO2 B13621283 6-(Bromomethyl)-4-chloro-1,3-dioxaindane

6-(Bromomethyl)-4-chloro-1,3-dioxaindane

Cat. No.: B13621283
M. Wt: 249.49 g/mol
InChI Key: XJJLZXVBVSOSIA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-chloro-1,3-dioxaindane is an organic compound that features a bromomethyl group and a chloro substituent on a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-chloro-1,3-dioxaindane typically involves the bromination of a precursor compound. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-chloro-1,3-dioxaindane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

6-(Bromomethyl)-4-chloro-1,3-dioxaindane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-chloro-1,3-dioxaindane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-4-chloro-1,3-dioxaindane is unique due to its specific substitution pattern and the presence of both bromomethyl and chloro groups on a dioxane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and industry.

Properties

IUPAC Name

6-(bromomethyl)-4-chloro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJLZXVBVSOSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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